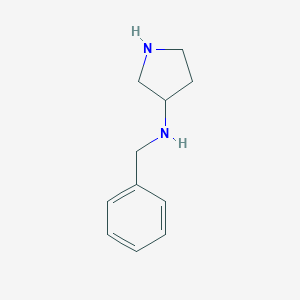

N-benzylpyrrolidin-3-amine

Descripción general

Descripción

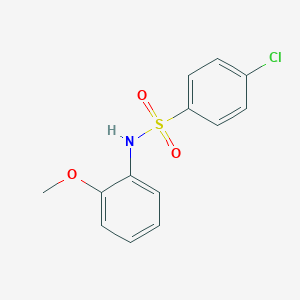

N-benzylpyrrolidin-3-amine is a compound with the molecular formula C11H16N2 . It is a part of the class of organic compounds known as phenylmethylamines .

Synthesis Analysis

The synthesis of N-benzylpyrrolidin-3-amine and similar compounds involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used include proline derivatives .Molecular Structure Analysis

The molecular weight of N-benzylpyrrolidin-3-amine is 176.26 g/mol . The InChI code for this compound is 1S/C11H16N2/c1-2-4-10 (5-3-1)8-13-11-6-7-12-9-11/h1-5,11-13H,6-9H2 .Chemical Reactions Analysis

While specific chemical reactions involving N-benzylpyrrolidin-3-amine are not mentioned in the search results, the compound is likely to participate in reactions typical of amines and aromatic compounds .Physical And Chemical Properties Analysis

N-benzylpyrrolidin-3-amine is a liquid at room temperature . More specific physical and chemical properties are not available in the search results .Aplicaciones Científicas De Investigación

1. Calcium-Sensing Receptor Antagonism

A study exploring the structure-activity relationships in the development of calcium-sensing receptor (CaR) antagonists identified substituted 2-benzylpyrrolidines, related to N-benzylpyrrolidin-3-amine, as effective compounds. These compounds, such as 3h, demonstrated similar potency to the calcilytic compound NPS-2143 but with a superior human ether-a-go-go related gene (hERG) profile (Wu Yang et al., 2005).

2. Synthetic Chemistry and Continuous Flow Reactions

In synthetic chemistry, the [3+2] dipolar cycloaddition reactions of unstabilised azomethine ylide precursors, including compounds similar to N-benzylpyrrolidin-3-amine, have been examined under continuous flow conditions. This process has been successful in producing substituted N-benzylpyrrolidine products, showcasing the compound's relevance in the synthesis of novel chemical structures (Mark W. Grafton et al., 2010).

3. Metabolic Studies and Electrophilic Trapping

Research involving 1-benzylpyrrolidine, a compound structurally related to N-benzylpyrrolidin-3-amine, has explored its metabolism and the formation of cyano adducts. These studies are crucial for understanding the metabolic pathways and potential toxicological aspects of similar compounds (B. Ho & N. Castagnoli, 1980).

4. Catalysis and Homogeneous to Heterogeneous Transition

The use of palladium complexes with chiral triaza ligands, including structures like N-benzylpyrrolidin-3-amine, has been studied for their catalytic activity in hydrogenation reactions. This research highlights the transition from homogeneous to heterogeneous catalysis and the potential of such compounds in enhancing catalytic processes (C. Gonzalez-Arellano et al., 2005).

5. Drug Development and PARP Inhibition

In the field of drug development, compounds like 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), which share a structural similarity with N-benzylpyrrolidin-3-amine, have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP). Such compounds are crucial in the treatment of cancer (T. Penning et al., 2009).

Safety And Hazards

N-benzylpyrrolidin-3-amine is classified under GHS05 and GHS07 hazard pictograms, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Direcciones Futuras

While specific future directions for N-benzylpyrrolidin-3-amine are not mentioned in the search results, there is a general interest in the development of multifunctional ligands with a broad range of biological activities for the treatment of diseases like Alzheimer’s .

Relevant Papers The compound N-benzylpyrrolidin-3-amine has been studied in the context of Alzheimer’s disease. It has been found to have anti-aggregating, antioxidant, and metal-chelating properties, making it a multifunctional agent against Alzheimer’s disease .

Propiedades

IUPAC Name |

N-benzylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-11/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLXIAUKMQBTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462598 | |

| Record name | 3-Pyrrolidinamine, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzylpyrrolidin-3-amine | |

CAS RN |

184107-56-0 | |

| Record name | 3-Pyrrolidinamine, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)